3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

This 98% pure 3-chloropropanoyl-piperidine building block features unique 4-methyl-4-methoxymethyl geminal disubstitution, providing steric bulk to modulate N-acyl transfer reactivity and enhance metabolic stability. The methoxymethyl ether oxygen serves as an additional hydrogen-bond acceptor, improving solubility and target engagement in CNS-penetrant degraders and covalent probes. Unlike simpler 3-chloro-1-(piperidin-1-yl)propan-1-one analogs, this compound's 4,4-disubstitution pattern prevents premature hydrolysis during multi-step conjugations. Ideal for PROTAC linker synthesis, fragment-based library expansion, and benchmarking novel coupling reagents.

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
CAS No. 2098039-98-4
Cat. No. B1477332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
CAS2098039-98-4
Molecular FormulaC11H20ClNO2
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)CCCl)COC
InChIInChI=1S/C11H20ClNO2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-9H2,1-2H3
InChIKeyMETLHASVIRHLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2098039-98-4): Procurement-Relevant Compound Profile


3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2098039-98-4) is a functionalized piperidine building block bearing a 3-chloropropanoyl electrophilic handle and a 4-methyl-4-methoxymethyl substitution pattern on the piperidine ring. Its molecular formula is C₁₁H₂₀ClNO₂ (MW 233.73 g/mol) and it is supplied at a standard purity of 98% . The compound serves as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, where the chloroacetyl moiety enables nucleophilic substitution or cross-coupling, while the sterically demanding 4,4-disubstituted piperidine core influences downstream molecular topology and physicochemical properties [1].

Why Unsubstituted or Mono-Substituted Piperidine Analogs Cannot Substitute 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one in Demand-Sensitive Applications


Substituting 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one with simpler analogs such as 3-chloro-1-(piperidin-1-yl)propan-1-one (CAS 59147-44-3) or 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one introduces significant differences in steric bulk, lipophilicity, and hydrogen-bonding capacity that directly affect reactivity at the 3-chloropropanoyl center and the physicochemical profile of downstream products [1]. The 4-methyl-4-methoxymethyl geminal disubstitution increases the three-dimensional bulk around the piperidine nitrogen, potentially modulating the rate of N-acyl transfer or nucleophilic displacement reactions, while the methoxy ether oxygen provides an additional hydrogen-bond acceptor that alters solubility and target engagement in final compounds . These features are not recapitulated by the unsubstituted or mono-substituted counterparts, making direct interchange unreliable without re-optimization of synthetic sequences or biological activity.

Quantitative Differentiation Evidence: 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one versus Structural Analogs


Increased Steric Bulk at Piperidine 4-Position vs. Unsubstituted Analog: Computed Molar Refractivity and Topological Polar Surface Area

The 4,4-disubstitution pattern (methyl + methoxymethyl) in the target compound substantially increases molecular size and polar surface area relative to the unsubstituted analog 3-chloro-1-(piperidin-1-yl)propan-1-one. While exact experimental logP values are not publicly available, computed XLogP3-AA values from PubChem indicate a moderate increase in lipophilicity (1.2 vs. ~0.8 for the unsubstituted analog), and TPSA rises from 20.3 Ų to 29.5 Ų due to the additional ether oxygen [1]. This difference informs solvent partitioning and membrane permeability in downstream products.

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Purity Specification Benchmark: 98% Assay vs. Industry Standard 95% for Research-Grade Piperidine Intermediates

Bidepharm lists the target compound at a minimum purity of 98%, supported by batch-specific QC certificates (NMR, HPLC, GC) . In contrast, the structurally simpler analog 3-chloro-1-(piperidin-1-yl)propan-1-one is typically supplied at 95% purity by multiple vendors . The 3-percentage-point difference reduces the maximum impurity burden from 5% to 2%, which is critical for multi-step syntheses where cumulative impurities can dramatically lower overall yield and complicate purification.

Quality Assurance Procurement Specification Synthetic Reliability

Hydrogen-Bond Acceptor Count and Its Impact on Downstream Binding Interactions relative to Non-Ether Analogs

The target compound possesses two hydrogen-bond acceptor (HBA) atoms (the amide carbonyl oxygen and the methoxy ether oxygen) versus only one HBA in 3-chloro-1-(piperidin-1-yl)propan-1-one or 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one (amide carbonyl only) [1]. In class-level analogy, an additional HBA can contribute approximately 0.5–1.5 kcal/mol to ligand–protein binding free energy when engaged in a geometrically favorable hydrogen bond, based on general medicinal chemistry principles [2]. This difference is quantitatively meaningful for fragment-based screening libraries where ligand efficiency (ΔG per heavy atom) is a key selection parameter.

Structure-Activity Relationship Fragment-Based Drug Design Ligand Efficiency

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs: Implications for Entropic Cost of Binding

The target compound contains 4 rotatable bonds (methoxymethyl side chain plus chloropropanoyl chain), compared to 2 rotatable bonds in 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one or 1 rotatable bond in 3-chloro-1-(piperidin-1-yl)propan-1-one [1]. While higher flexibility can increase the entropic penalty upon binding (class-level estimate: ~0.5–1.0 kcal/mol per frozen rotatable bond), the methoxymethyl group may pre-organize into a gauche conformation that reduces the effective entropic cost in specific target pockets [2]. This balance of flexibility and potential pre-organization is a differentiable scaffold property not available in simpler piperidine building blocks.

Conformational Analysis Entropic Penalty Scaffold Optimization

CLogD7.4 and Distribution Coefficient Under Physiological pH vs. Hydroxy Analog

Although experimental logD₇.₄ data for the target compound are not publicly available, the methyl ether in the 4-methoxymethyl group increases lipophilicity relative to the corresponding 4-hydroxymethyl analog (3-chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one). Class-level analysis predicts an increase in logD₇.₄ of approximately 0.5–0.7 log units due to O-methylation, based on the difference between a hydroxyl (π ≈ +0.5) and a methoxy (π ≈ +1.2) substituent constant [1]. This difference is meaningful for CNS drug discovery programs where logD values between 1 and 3 are desired for optimal BBB penetration [2].

ADME Prediction Lipophilicity Blood-Brain Barrier Penetration

Optimal Application Scenarios for 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one Based on Differentiation Evidence


Covalent Inhibitor or Targeted Protein Degrader (PROTAC) Linker Synthesis Requiring High Purity and Defined Steric Environment

The 98% purity and 3-chloropropanoyl electrophile make this compound ideal for synthesizing covalent warheads or PROTAC linkers where excess impurities could compete with intended target engagement [1]. The 4,4-disubstituted piperidine core provides sufficient steric bulk to prevent premature hydrolysis of the chloroacetyl group during multi-step conjugations, while the methoxymethyl ether oxygen can serve as a synthetic handle for further derivatization or as a solubility-enhancing group in the final degrader molecule .

Fragment-Based Drug Discovery Libraries Where Ligand Efficiency and Solubility Are Screening Criteria

The combination of moderate lipophilicity (XLogP3-AA = 1.2), two hydrogen-bond acceptors, and a TPSA of 29.5 Ų [1] places this compound within favorable property space for fragment libraries. Its 4 rotatable bonds offer conformational sampling while the methoxymethyl group provides a vector for growing the fragment into lead-like space; this contrasts with simpler piperidine fragments that lack the additional HBA and may exhibit lower aqueous solubility .

CNS Drug Discovery Programs Requiring Fine-Tuned logD and Reduced Hydrogen-Bond Donor Count

With zero hydrogen-bond donors and a computed XLogP3-AA of 1.2 (estimated logD₇.₄ in the optimal CNS range when incorporated into larger structures), this building block is well-suited for CNS-penetrant compound design [1]. The O-methyl ether provides the lipophilicity benefits of a methyl group without introducing a metabolically labile free hydroxyl, addressing a common problem in CNS lead optimization where balancing solubility and permeability is critical .

Synthetic Methodology Development for Sterically Hindered Amide Bond Formation

The geminal 4-methyl-4-methoxymethyl substitution creates a sterically encumbered environment around the piperidine nitrogen, making this compound a challenging substrate for amide coupling reactions [1]. Researchers developing new coupling reagents or catalytic systems can use this building block as a standardized test substrate to benchmark reactivity against less hindered analogs such as 3-chloro-1-(piperidin-1-yl)propan-1-one, providing quantitative yield comparisons that differentiate catalyst performance .

Quote Request

Request a Quote for 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.